molecular formula C23H19N3O3S B11306225 N-[2-(methylsulfanyl)phenyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-[2-(methylsulfanyl)phenyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B11306225
M. Wt: 417.5 g/mol
InChI Key: YUYXFYSLSMRLBQ-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a phenyl ring substituted with a methylsulfanyl group and an oxadiazole moiety, linked through a phenoxyacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(methylsulfanyl)phenyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Phenoxyacetamide Backbone Construction: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol reacts with a suitable electrophile.

    Final Coupling: The oxadiazole and phenoxyacetamide intermediates are coupled using standard amide bond formation techniques, often employing coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial-scale production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can undergo reduction under specific conditions, potentially leading to ring-opening reactions.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has several applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)phenyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenyl and phenoxyacetamide moieties contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-[2-(methylsulfanyl)phenyl]-2-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)phenoxy]acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole.

    N-[2-(methylsulfanyl)phenyl]-2-[4-(3-phenyl-1,2,4-triazol-5-yl)phenoxy]acetamide: Contains a triazole ring, offering different chemical properties.

Uniqueness: N-[2-(methylsulfanyl)phenyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is unique due to its combination of a methylsulfanyl group and an oxadiazole ring, which imparts distinct reactivity and potential biological activity. The presence of the phenoxyacetamide backbone further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C23H19N3O3S/c1-30-20-10-6-5-9-19(20)24-21(27)15-28-18-13-11-17(12-14-18)23-25-22(26-29-23)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,27)

InChI Key

YUYXFYSLSMRLBQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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